
(S)-Fmoc-2-carboxymorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Fmoc-2-carboxymorpholine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of morpholine, which is a cyclic amine that is widely used as a building block in various organic syntheses. This compound is an important intermediate in the synthesis of peptides and proteins, and it has various applications in the field of biochemistry and molecular biology.
Scientific Research Applications
Enantiopure Synthesis
- Enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized from dimethoxyacetaldehyde and serine methyl ester. This process is significant in peptidomimetic chemistry for solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).
Glycopeptide Synthesis
- Fmoc groups are used in the synthesis of glycopeptides with TN and T antigen structures, representing N-terminal tripeptides with blood-group M specificity. This process is crucial for coupling glycopeptides to bovine serum albumin, contributing to immunology and biochemistry studies (Kunz, Birnbach, & Wernig, 1990).
Chemosensor Development
- A modular peptide scaffold using Fmoc-Sox-OH has been developed for fluorescent sensing of divalent zinc. This is a significant contribution to the development of biochemical sensors (Shults, Pearce, & Imperiali, 2003).
Polymer-Supported Synthesis
- The polymer-supported synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives using immobilized Fmoc-amino acids has been reported. This has implications in the field of synthetic chemistry, particularly in the creation of complex molecules (Králová et al., 2017).
Liquid Chromatography
- Fmoc-amino acid derivatives are used in liquid-solid adsorption chromatography for chiral separation of amino acids and asymmetric amines. This method enhances analytical chemistry techniques (Pugnière et al., 1997).
Drug Delivery Systems
- Folic acid-functionalized diblock copolymers using Fmoc-protected ATRP initiator have been developed for gene therapy applications and delivery of hydrophobic anticancer drugs, contributing to medicinal chemistry and drug delivery research (Licciardi et al., 2005).
Bio-inspired Functional Materials
- Fmoc-modified amino acids and short peptides are used in the fabrication of functional materials. This research opens pathways in biomaterials science, particularly in cell cultivation, drug delivery, and catalytic applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Enzymatic Dephosphorylation
- Enzyme-initiated self-assembly of Fmoc-tyrosine hydrogels by enzymatic dephosphorylation allows control over gelation time and mechanical properties. This has implications in three-dimensional cell culture (Thornton et al., 2009).
Oligonucleotide Synthesis
- A method for synthesizing phosphorodiamidate morpholino oligonucleotides (PMO) using Fmoc-protected active morpholino monomers has been developed, contributing to the field of genetic research and gene silencing (Ghosh et al., 2020).
FRET Systems in Biochemistry
- The preparation and photophysical study of Fmoc-amino acid building blocks in fluorescence-resonance-energy transfer (FRET) systems is crucial for understanding protein interactions and signaling pathways (Kramer et al., 2009).
HIV-1 Protease Inhibitors
- Fmoc-containing peptidomimetics have been evaluated as inhibitors of HIV-1 protease, contributing to the development of antiviral therapies (Marastoni et al., 1998).
properties
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-11-21(9-10-25-18)20(24)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVFPRISNDQLQ-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)
![ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3011162.png)
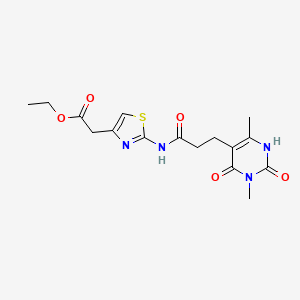
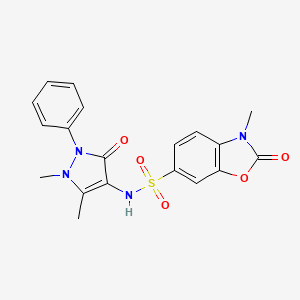

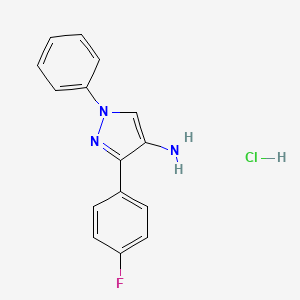

![2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011174.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B3011175.png)
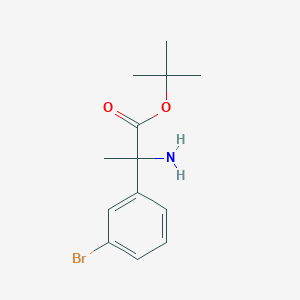

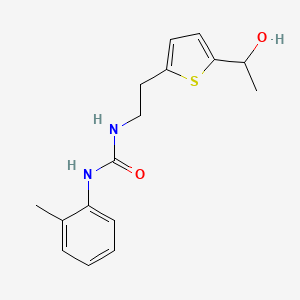
![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3011181.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B3011182.png)